Ethyl 2-(pyridin-2-ylthio)acetate

Catalog No.
S1920395
CAS No.
28856-92-0
M.F
C9H11NO2S
M. Wt
197.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(pyridin-2-ylthio)acetate

CAS Number

28856-92-0

Product Name

Ethyl 2-(pyridin-2-ylthio)acetate

IUPAC Name

ethyl 2-pyridin-2-ylsulfanylacetate

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-13-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3

InChI Key

HSXSCFBUTNCJFR-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=CC=CC=N1

Canonical SMILES

CCOC(=O)CSC1=CC=CC=N1

Catalyst-Free Synthesis of Substituted Pyridin-2-yl

Scientific Field: Organic & Biomolecular Chemistry

Application Summary: This compound is used in the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. The synthesis utilizes easily accessible N-hetaryl ureas and alcohols .

Experimental Procedures: The synthesis involves the intermediate formation of hetaryl isocyanates. The technique is environmentally friendly and suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Results: The method resulted in the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom (48–94%; 31 examples) .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: Ethyl 2-(pyridin-2-ylthio)acetate is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Experimental Procedures: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Environmentally Benign Cascade Reaction

Scientific Field: Green Chemistry

Application Summary: This compound is used in an environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water .

Experimental Procedures: The reaction involves the formation of functionalized quinolizines bearing a chromone skeleton by simply refluxing the mixture of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives in water . Quinolizinium salts were also prepared in water under acidic conditions .

Results: This protocol can be used in the synthesis of a wide variety of quinolizines and quinolizinium salts, and is suitable for combinatorial and parallel syntheses of quinolizine derivatives natural-like products . The approach has several advantages such as the use of an environmentally friendly solvent, simple and practical operation (with filtration and washing without column chromatography separation), excellent yields (83–96%), and formation of a product with potential biological activity .

Ethyl 2-(pyridin-2-ylthio)acetate is an organic compound characterized by its molecular formula C9H11NO2SC_9H_{11}NO_2S. It features a pyridine ring attached to a thioether group, making it a derivative of both pyridine and thioacetic acid. The compound is recognized for its unique structural properties, which facilitate various

  • Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The ester functionality can be reduced to yield the corresponding alcohol.
  • Substitution Reactions: The pyridine ring can undergo electrophilic substitution, allowing for the introduction of various substituents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Electrophilic Substitution: Nitric acid or halogens in controlled conditions.

Major Products Formed

The reactions can yield several products:

  • Oxidation leads to sulfoxide or sulfone derivatives.
  • Reduction results in ethyl 2-(pyridin-2-ylthio)ethanol.
  • Substitution produces various functionalized pyridine derivatives.

Ethyl 2-(pyridin-2-ylthio)acetate exhibits notable biological activities. It has been studied for its potential anticancer properties, particularly its ability to induce apoptosis in breast cancer cells. Additionally, the compound shows promise in enzyme inhibition studies, where it interacts with specific biological targets due to its structural similarity to other biologically active molecules .

Several synthetic routes have been developed for producing ethyl 2-(pyridin-2-ylthio)acetate:

  • Thioether Formation: Reaction of ethyl bromoacetate with 2-(pyridin-2-yl)thiol in the presence of a base such as potassium carbonate under reflux conditions.
    text
    Ethyl bromoacetate + 2-(pyridin-2-yl)thiol → Ethyl 2-(pyridin-2-ylthio)acetate
  • Alternative Methods: Utilizing different alkylating agents or thiol sources may yield variations of the compound, enhancing its application scope.

Ethyl 2-(pyridin-2-ylthio)acetate finds applications across various fields:

  • Medicinal Chemistry: As an intermediate for synthesizing pharmaceuticals with potential therapeutic effects.
  • Organic Synthesis: Serves as a building block for more complex organic molecules.
  • Agricultural Chemistry: Used in developing agrochemicals due to its biological activity.

Studies have shown that ethyl 2-(pyridin-2-ylthio)acetate can interact with various biological targets. Its mechanism of action often involves non-covalent interactions such as hydrogen bonding and π–π stacking with enzymes and receptors. These interactions are critical for its potential applications in drug development and enzyme inhibition .

Several compounds share structural similarities with ethyl 2-(pyridin-2-ylthio)acetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-(pyridin-2-yloxy)acetateContains an ether instead of thioetherExhibits different reactivity patterns
Ethyl 2-(5-bromopyridin-2-yl)acetateHalogenated pyridineEnhanced biological activity due to halogen effects
Ethyl 2-(4-trifluoromethylpyridin-2-yl)acetateContains trifluoromethyl groupIncreased lipophilicity and potential bioactivity
Ethyl 3-pyridylacetatePyridine at position threeDifferent pharmacological profile

These compounds highlight the uniqueness of ethyl 2-(pyridin-2-ylthio)acetate, particularly its thioether functionality, which influences its chemical behavior and biological activity.

XLogP3

2

Wikipedia

Ethyl [(pyridin-2-yl)sulfanyl]acetate

Dates

Modify: 2023-08-16

Explore Compound Types